1-(4-Bromo-2-hydroxy-6-methylphenyl)ethanone
Description
Properties
IUPAC Name |
1-(4-bromo-2-hydroxy-6-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-5-3-7(10)4-8(12)9(5)6(2)11/h3-4,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQYNPXQYOSKAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-hydroxy-6-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2-hydroxy-6-methylacetophenone using bromine in the presence of a suitable solvent like acetic acid or methylene chloride. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-hydroxy-6-methylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution: Products vary depending on the nucleophile used, resulting in compounds like 1-(4-amino-2-hydroxy-6-methylphenyl)ethanone.
Oxidation: 1-(4-Bromo-2-oxo-6-methylphenyl)ethanone.
Reduction: 1-(4-Bromo-2-hydroxy-6-methylphenyl)ethanol.
Scientific Research Applications
1-(4-Bromo-2-hydroxy-6-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-hydroxy-6-methylphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and carbonyl groups play crucial roles in these interactions, often forming hydrogen bonds or participating in redox reactions .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The table below compares substituent positions, molecular weights, and spectral data of 1-(4-Bromo-2-hydroxy-6-methylphenyl)ethanone with analogs:
Key Observations :
- Electronic Effects: The ortho-hydroxy group in the target compound forms an intramolecular hydrogen bond with the acetyl oxygen, stabilizing the keto-enol tautomer and reducing solubility in nonpolar solvents compared to 2f and 2g .
- Polarity: The hydroxyl group increases polarity, as evidenced by the lower TLC Rf values of hydroxyl-containing analogs (e.g., 2g: Rf = 0.43) compared to non-hydroxylated derivatives (e.g., 2f: Rf = 0.53) .
Biological Activity
1-(4-Bromo-2-hydroxy-6-methylphenyl)ethanone, a brominated derivative of acetophenone, has garnered attention due to its potential biological activities. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group on the phenyl ring, which contribute to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is . The structural representation highlights the functional groups that play crucial roles in its reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 215.08 g/mol |
| Functional Groups | Bromine (Br), Hydroxyl (OH), Methyl (CH₃) |
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses significant antimicrobial properties, making it a candidate for further pharmacological investigations. Its ability to inhibit bacterial growth has been noted, particularly against Gram-positive and Gram-negative strains.
- Anticancer Properties : The compound has shown potential as an anticancer agent. Its mechanism of action may involve the modulation of specific cellular pathways and interactions with molecular targets such as enzymes and receptors.
The biological activity of this compound is believed to stem from its interactions with various biological targets. The presence of the bromine atom and hydroxyl group enhances its binding affinity to enzymes, potentially influencing their activity. Additionally, its structure allows it to participate in redox reactions, which can affect cellular signaling pathways.
Case Studies
Several studies have highlighted the biological activity of similar compounds, providing context for the potential effects of this compound:
- Antibacterial Activity Study : A study investigating various chalcone derivatives found that compounds with similar structural features exhibited moderate to strong antibacterial activities against both Gram-positive and Gram-negative bacteria. The presence of hydroxyl groups was correlated with increased antibacterial efficacy .
- Anticancer Research : Research on chalcone derivatives has demonstrated their effectiveness in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The structural analogs with bromine substitutions showed enhanced potency against specific cancer cell lines .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Bromo-2-hydroxyphenyl)ethanone | Lacks methyl group | Reduced reactivity compared to target compound |
| 1-(4-Bromo-2-methoxyphenyl)ethanone | Contains methoxy group | Antimicrobial activity noted |
| 1-(4-Hydroxyphenyl)ethanone | Lacks bromine | Lower antibacterial activity |
Q & A
Q. Typical Reaction Conditions Table :
| Step | Reagent/Condition | Temperature | Time | Yield Range |
|---|---|---|---|---|
| Bromination | NBS, DMF | 70°C | 6–8 h | 60–75% |
| Fries Rearrangement | AlCl, CHCl | Reflux | 12 h | 50–65% |
Basic: How is the structural characterization of this compound performed?
Methodological Answer :
A multi-technique approach is essential:
- NMR : -NMR (δ 2.4 ppm for methyl, δ 12.1 ppm for phenolic -OH), -NMR (δ 190–200 ppm for ketone C=O).
- IR : Strong absorption at ~1650 cm (C=O stretch), ~3200 cm (broad -OH stretch) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. The bromine atom’s position can be confirmed via anomalous scattering .
Basic: What safety precautions are critical during handling?
Q. Methodological Answer :
- Hazards : Corrosive (skin/eye damage, H314), toxic if ingested (H301).
- PPE : Nitrile gloves, lab coat, safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Inert atmosphere (argon) at 4°C to prevent decomposition .
Advanced: How to resolve contradictions between experimental and theoretical spectral data?
Methodological Answer :
Discrepancies (e.g., unexpected -NMR splitting or IR bands) may arise from:
- Tautomerism : The enol-keto equilibrium can shift in solution. Use variable-temperature NMR to detect dynamic processes.
- Impurities : HPLC with UV/Vis detection (λ = 254 nm) to identify byproducts.
- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian09 at B3LYP/6-311+G(d,p)) .
Advanced: How can this compound be used in multi-step organic synthesis?
Methodological Answer :
The bromine and ketone groups enable diverse transformations:
- Nucleophilic Substitution : Replace Br with amines or thiols under Ullmann or Buchwald-Hartwig conditions.
- Electrophilic Aromatic Substitution : Nitration or sulfonation at the activated para position relative to -OH.
- Reduction : Convert ketone to CH using NaBH/CeCl (Luche conditions) for chiral alcohol synthesis .
Advanced: What green chemistry approaches improve its synthesis?
Q. Methodological Answer :
- Solvent Replacement : Use cyclopentyl methyl ether (CPME) or ethanol/water mixtures instead of DMF.
- Catalysis : Immobilized lipases for regioselective acetylation or bromination.
- Waste Reduction : Microwave-assisted reactions to shorten time and energy use .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
